5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine
Description
Properties
IUPAC Name |
5,5,7,7-tetramethyl-1,6-dihydrocyclopenta[f]indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-13(2)7-14(3,4)11-9(13)5-10-8(12(11)15)6-16-17-10/h5-6H,7,15H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJZKUQKQPKIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C21)NN=C3)N)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670716 | |
| Record name | 5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[f]indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-61-9 | |
| Record name | 5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[f]indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentane Ring Formation with Tetramethyl Substitution
- The tetramethyl substitution at positions 5,5,7,7 on the cyclopentane ring is achieved by starting from a suitably substituted cyclopentane derivative or by alkylation reactions introducing methyl groups on a cyclopentane intermediate.
- Typical methods involve the use of geminal dimethylation reagents or alkyl halides under basic conditions to install methyl groups at the desired ring carbons.
Formation of the Fused Indazole Ring
- The indazole ring is formed by condensation reactions involving hydrazine derivatives and aromatic ketones or aldehydes.
- Cyclization is promoted under acidic or basic catalysis, often with heating to facilitate ring closure.
- The fusion to the cyclopentane ring is achieved by intramolecular cyclization or by constructing the cyclopentane ring onto a pre-formed indazole.
Introduction of the 4-Amino Group
- The amine group at the 4-position is introduced by nucleophilic substitution or reductive amination.
- In some routes, a nitro group is first introduced at the 4-position, followed by catalytic hydrogenation to convert the nitro group to an amine.
- Alternatively, direct amination using amine nucleophiles under suitable conditions is applied.
Example Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Methyl iodide, strong base (e.g., LDA) | Introduction of methyl groups on cyclopentane ring |
| 2 | Condensation | Hydrazine hydrate + aromatic ketone | Formation of indazole core |
| 3 | Cyclization | Acidic or basic catalysis, heat | Fused cyclopenta[f]indazole ring system |
| 4 | Nitration (optional) | HNO3/H2SO4 or other nitrating agent | Introduction of nitro group at 4-position |
| 5 | Reduction | Catalytic hydrogenation (Pd/C, H2) | Conversion of nitro to amine group |
Data Table: Key Physical and Chemical Parameters Relevant to Preparation
Research Findings and Literature Insights
- The synthesis of cyclopenta[f]indazole derivatives with tetra-substitution requires careful control of regioselectivity during alkylation and cyclization steps to avoid isomer formation.
- Introduction of the amine group at the 4-position is often achieved via reduction of a nitro precursor, which is a common strategy in heterocyclic amine synthesis.
- Patent literature (e.g., US20130116245A1) describes related fused heterocyclic compound syntheses involving multistep sequences of alkylation, condensation, and cyclization, which can be adapted for this compound.
- No single-step or one-pot synthesis has been reported due to the complexity of the fused ring system and substitution pattern.
Summary of Preparation Method Analysis
| Aspect | Description |
|---|---|
| Starting Materials | Substituted cyclopentane derivatives, hydrazine, aromatic ketones or aldehydes |
| Key Reactions | Alkylation, condensation, cyclization, nitration (optional), reduction |
| Challenges | Regioselectivity in methylation and ring fusion; controlling amine introduction site |
| Typical Conditions | Basic or acidic catalysis, elevated temperatures, catalytic hydrogenation |
| Purification Techniques | Chromatography, recrystallization |
| Yield and Purity | Variable depending on route; optimized conditions needed for high yield and purity |
Chemical Reactions Analysis
Types of Reactions: 5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine exhibit promising anticancer properties. The compound's structure allows for interactions with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives of indazole have been shown to inhibit certain kinases that are crucial in cancer signaling pathways .
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of indazole derivatives. These compounds can potentially mitigate neurodegenerative processes by acting on neuroinflammatory pathways or by promoting neuronal survival under stress conditions. The unique structural features of this compound may enhance its efficacy in this domain .
Material Science
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films and its semiconducting properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The molecular structure facilitates charge transport and enhances device performance .
Polymer Blends
In material science, this compound can be utilized as a dopant in polymer blends to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics for various applications including coatings and composites .
Biological Research Tool
Fluorescent Probes
The compound can serve as a fluorescent probe for biological imaging due to its unique optical properties. Researchers are exploring its use in tracking cellular processes or monitoring biomolecular interactions in live cells. This application is particularly valuable for studying dynamic biological systems and understanding disease mechanisms .
Enzyme Inhibitors
The structural characteristics of this compound allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being investigated for potential therapeutic applications where modulation of enzyme activity is desired .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Characteristics:
- CAS Number: 72430-57-0 (as per CymitQuimica ). Note: A conflicting CAS number (1174064-61-9) is listed by EOS Med Chem , which appears erroneous, as this CAS corresponds to a thiophene-based compound in other sources .
- Molecular Formula : C₁₄H₂₁N₃ (inferred from structural analysis).
- Applications : Marketed for medicinal purposes, though specific biological targets or mechanisms remain undisclosed in available literature .
Comparison with Structurally Similar Compounds
The compound belongs to the 5-membered heterocycle family, which includes pyrazoles, thiophenes, and indazoles. Below is a comparative analysis with key analogs:
Table 1: Structural and Commercial Comparison
Structural and Functional Differences
Pyrazole derivatives (e.g., 139926-23-1) lack fused rings, reducing steric hindrance but increasing conformational flexibility .
Substituent Effects :
- The tetramethyl groups in the target compound increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Sulfamoyl (1174064-61-9) and sulfonyl chloride (1354953-04-0) groups in analogs introduce electrophilic reactivity, enabling covalent binding or further derivatization .
Reactivity and Applications: The epoxide in 139926-23-1 is highly reactive, suitable for ring-opening reactions in synthesis but prone to instability . The target’s amine group (4-position) could serve as a hydrogen-bond donor, making it a candidate for kinase or GPCR inhibitors, though specific data are unavailable .
Commercial and Research Status
- Factors may include scalability issues, regulatory hurdles, or overshadowing by newer scaffolds.
- Research Gaps: No peer-reviewed studies on the target compound’s biological activity were identified. In contrast, sulfamoylthiophenes (e.g., 1174064-61-9) are explored in enzyme inhibition (e.g., carbonic anhydrase) due to their sulfonamide moiety .
Biological Activity
5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine (CAS Number: 1174064-61-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitumor properties and other pharmacological effects.
The molecular formula of this compound is C14H19N3, with a molecular weight of approximately 229.32 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance:
- In vitro Studies : A study highlighted the synthesis of derivatives related to tetrahydroquinoline and their evaluation for antitumor activity. Some derivatives showed IC50 values significantly lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating enhanced potency against cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects may involve interference with DNA replication or cell cycle regulation. The specific pathways remain an area for further exploration.
Other Pharmacological Effects
Beyond its antitumor properties, there is emerging evidence suggesting that this compound may possess additional pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.
- Enzyme Inhibition : Research into related compounds suggests potential for enzyme inhibition which could lead to therapeutic applications in conditions requiring modulation of enzymatic activity.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine, and how can their efficiency be validated?
- Methodological Answer : The compound can be synthesized via reductive cyclization or transition metal-catalyzed reactions. For example, tetrahydroindazole derivatives are often prepared using methods similar to Guo et al., where intermediates are purified via column chromatography and characterized using ESI-MS (e.g., m/z 228 [M + H]+ for related structures) and NMR spectroscopy to confirm regioselectivity . Efficiency is validated by calculating yields (e.g., 47–100% for crude products) and optimizing solvent systems (e.g., ethanol/water mixtures) to minimize byproducts.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (e.g., m/z 242 [M + H]+ for methyl-substituted analogs) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for advanced studies).
Q. How can researchers evaluate the pharmacological potential of this compound in anti-tumor studies?
- Methodological Answer :
- In vitro assays : Use cell viability assays (e.g., MTT or ATP-based luminescence) against cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM).
- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition profiles (e.g., dihydroorotate dehydrogenase activity) .
Advanced Research Questions
Q. How can computational methods assist in optimizing the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path search algorithms to identify optimal conditions (e.g., solvent polarity, temperature) and substituent effects on regioselectivity . Molecular dynamics simulations can further model solvent interactions to improve yield (e.g., predicting ethanol vs. DMF efficiency).
Q. What experimental design strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., 2^k models) to isolate variables (e.g., substituent position, steric effects) affecting bioactivity .
- Data Reconciliation : Compare analogs (e.g., 1-phenyl vs. 3-methylphenyl derivatives) using dose-response curves and IC50 values. Conflicting results (e.g., anti-tumor efficacy vs. toxicity) can be resolved by analyzing substituent electronic profiles (Hammett constants) or steric maps .
Q. How can membrane separation technologies enhance purification processes for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
